1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Overview
Description
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a chemical compound with the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol . This compound is known for its neuroprotective properties and its ability to potentiate the activity of benzothiazoles by lowering blood pressure . It has been shown to protect against neuronal injury in vivo and cause vasodilation in mice .
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is the activity of benzothiazoles . This compound acts as a potentiator, enhancing the activity of benzothiazoles . It also has neuroprotective properties, offering protection against neuronal injury .
Mode of Action
This compound interacts with its targets by potentiating the activity of benzothiazoles . This potentiation results in a decrease in blood pressure . As a neuroprotectant, it protects against neuronal injury in vivo .
Biochemical Pathways
This leads to a decrease in blood pressure . The neuroprotective effects suggest that it may also interact with pathways involved in neuronal survival and function .
Result of Action
The action of this compound results in lowered blood pressure due to its potentiation of benzothiazoles . It also provides neuroprotection , protecting against neuronal injury in vivo . Additionally, it has been shown to cause vasodilation in mice, specifically dilating the carotid arteries .
Biochemical Analysis
Biochemical Properties
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, potentiating the activity of benzothiazoles . This interaction is crucial for its function as a neuroprotectant, where it helps in lowering blood pressure and protecting neurons from injury . The compound’s ability to interact with these biomolecules highlights its potential in therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s neuroprotective properties are particularly noteworthy, as it helps in protecting neurons from injury, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It acts as a potentiator, enhancing the activity of benzothiazoles by lowering blood pressure . Additionally, it has been shown to protect against neuronal injury, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are critical for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, ensuring its efficacy in in vitro and in vivo studies . The long-term effects include sustained neuroprotection and blood pressure regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively potentiates the activity of benzothiazoles and provides neuroprotection . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are crucial for determining the safe and effective dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity . The compound’s role in metabolic pathways underscores its potential in therapeutic applications, particularly in neuroprotection and blood pressure regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions ensure that the compound reaches its target sites, enhancing its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its proper function . This subcellular localization is crucial for its role as a neuroprotectant and blood pressure regulator .
Preparation Methods
The synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone typically involves the reaction of 2-aminobenzothiazole with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone: This compound has similar structural features but includes a chlorine atom, which may alter its chemical properties and biological activity.
(2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone: This derivative includes a piperidine ring, which can significantly change its pharmacological profile.
The uniqueness of this compound lies in its specific combination of neuroprotective and vasodilatory properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQYTQTHTXQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397253 | |
Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21222-61-7 | |
Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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